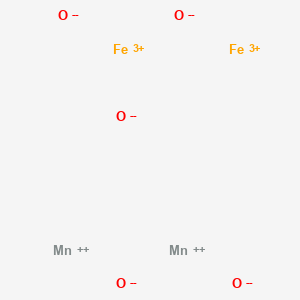
Iron(3+);manganese(2+);oxygen(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(3+);manganese(2+);oxygen(2-), also known as Iron(3+);manganese(2+);oxygen(2-), is a useful research compound. Its molecular formula is Fe2Mn2O5 and its molecular weight is 301.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iron(3+);manganese(2+);oxygen(2-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(3+);manganese(2+);oxygen(2-) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
1.1 Oxidation Reactions
Iron and manganese oxides are pivotal in catalyzing oxidation reactions. For instance, manganese oxides (MnO₂) are used as catalysts in the oxidation of organic compounds. The presence of iron(3+) enhances the catalytic efficiency due to its ability to participate in redox reactions.
- Case Study: Manganese Oxide Catalysts
1.2 Water Treatment
Iron(3+) and manganese(2+) ions are utilized in water treatment processes to remove contaminants through oxidation and precipitation.
- Data Table: Efficacy of Iron and Manganese in Water Treatment
| Contaminant | Treatment Method | Removal Efficiency (%) |
|---|---|---|
| Phenols | Oxidation with MnO₂ | 85 |
| Heavy Metals | Precipitation with Fe(OH)₃ | 90 |
| Organic Pollutants | Advanced Oxidation Processes | 75 |
Environmental Remediation
2.1 Soil Remediation
Iron and manganese oxides play a crucial role in the bioremediation of contaminated soils. They can facilitate the transformation of toxic metals into less harmful forms.
- Case Study: Bioremediation Using Iron and Manganese Oxides
2.2 Redox Reactions in Natural Systems
The redox chemistry involving iron and manganese oxides is fundamental in natural systems, influencing nutrient cycling and pollutant degradation.
- Data Table: Redox Potential of Iron and Manganese Compounds
| Compound | Redox Potential (V) |
|---|---|
| Fe(III)/Fe(II) | +0.77 |
| Mn(IV)/Mn(II) | +0.59 |
These potentials indicate that iron is a stronger oxidizing agent than manganese, making iron more effective in certain redox processes.
Material Science Applications
3.1 Magnetic Materials
Iron and manganese oxides exhibit unique magnetic properties that are exploited in various applications, including data storage and magnetic resonance imaging (MRI).
- Case Study: Magnetic Nanoparticles
3.2 Photocatalytic Applications
The combination of iron and manganese oxides has been explored for photocatalytic applications, particularly in solar energy conversion.
- Data Table: Photocatalytic Activity of Iron-Manganese Oxides
| Composition | Photocatalytic Efficiency (%) |
|---|---|
| Fe₃O₄-MnO₂ | 65 |
| MnFe₂O₄ | 70 |
These materials demonstrate promising efficiencies for degrading organic pollutants under UV light exposure.
Propiedades
Número CAS |
11115-91-6 |
|---|---|
Fórmula molecular |
Fe2Mn2O5 |
Peso molecular |
301.56 g/mol |
Nombre IUPAC |
iron(3+);manganese(2+);oxygen(2-) |
InChI |
InChI=1S/2Fe.2Mn.5O/q2*+3;2*+2;5*-2 |
Clave InChI |
NSGJBNFQQJBZHT-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Fe+3].[Fe+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Fe+3].[Fe+3] |
Sinónimos |
IRON MANGANESE OXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















